

The LANCL2 Pathway: A Novel Immunometabolic Axis Activated by Omilancor

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Compound of Interest

Compound Name: *Omilancor*

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Blacksburg, VA – October 30, 2025 – **Omilancor**, a first-in-class, orally active, gut-restricted small molecule, is pioneering a new therapeutic approach for autoimmune diseases by targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. This in-depth guide explores the mechanism of action of **Omilancor**, detailing its activation of the LANCL2 pathway and presenting the significant preclinical and clinical data that underscore its therapeutic potential.

Executive Summary

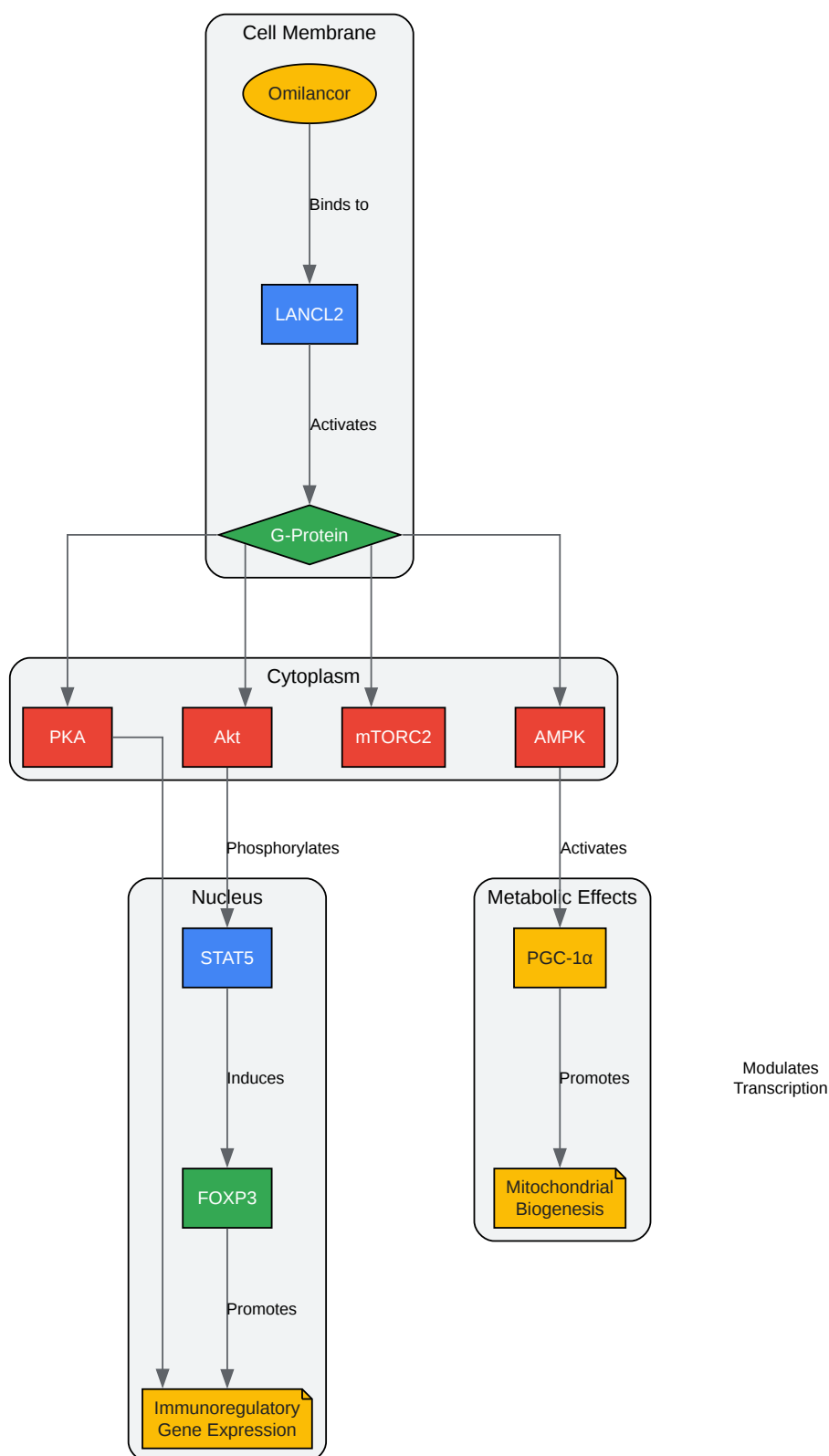
Omilancor activates the LANCL2 pathway, a novel immunometabolic target, to create a favorable regulatory microenvironment at the site of inflammation. By modulating the interplay between immunological and metabolic signals in immune cells, **Omilancor** decreases the production of key inflammatory mediators and enhances the function of regulatory T cells (Tregs).[1][2] This targeted, local action in the gastrointestinal tract minimizes systemic exposure and offers a promising safety profile. Phase 2 clinical trials in ulcerative colitis (UC) and Crohn's disease (CD) have demonstrated statistically significant and clinically meaningful efficacy, supporting its advancement into Phase 3 studies.[3]

The LANCL2 Signaling Pathway

Lanthionine Synthetase C-Like 2 (LANCL2) is a G-protein coupled receptor that plays a crucial role in immunoregulatory processes.[4] **Omilancor**'s activation of LANCL2 initiates a signaling cascade that modulates cellular metabolism and immune responses.

Mechanism of LANCL2 Pathway Activation by Omilancor

Omilancor binding to LANCL2 is thought to induce a conformational change, leading to the activation of associated G-proteins. This initiates downstream signaling through multiple effectors, including Protein Kinase A (PKA), Akt, and mTORC2. A key consequence of this pathway activation is the enhancement of the IL-2/STAT5 signaling axis, which is critical for the differentiation and stability of immunosuppressive FOXP3+ regulatory T cells (Tregs).[5][6] Furthermore, LANCL2 activation influences cellular metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.



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Caption: LANCL2 Signaling Pathway Activated by **Omilancor**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Omilancor**.

Preclinical Efficacy in Psoriasis Models

Parameter	Imiquimod-Induced Psoriasis Model	IL-23-Induced Psoriasis Model
Disease Severity Score	Significant reduction with topical Omilancor	Amelioration of disease severity
Epidermal Hyperplasia	Significant reduction with topical Omilancor	Reduced epidermal hyperplasia
Acanthosis	Significant reduction with topical Omilancor	Not reported
IL-17 Expression	Significant downregulation	Not reported
Proinflammatory Cell Infiltration	Significant reduction	Decreased infiltration of T cells

Data extracted from the Scientific Reports publication on topical **Omilancor** in psoriasis models.[\[2\]](#)

Phase 2 Clinical Trial in Ulcerative Colitis (12 Weeks)

Endpoint	Omilancor (440 mg QD)	Placebo	Δ (Omilancor - Placebo)	p-value
Clinical Remission	30.4%	3.7%	26.7%	0.01
Endoscopic Remission	39.1%	18.5%	20.6%	0.11
Histological Remission	43.5%	22.2%	21.3%	0.14
Durable Remission (at 30 weeks)	38.5%	21.4%	17.1%	0.05
Endoscopic Response (at 30 weeks)	73.1%	53.6%	19.5%	0.02
Fecal Calprotectin Normalization	40.6% (at 2 weeks)	21.4% (at 2 weeks)	19.2%	0.048

Data from a Phase 2, randomized, double-blind, placebo-controlled trial in patients with ulcerative colitis.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Phase 2 Clinical Trial in Crohn's Disease (12 Weeks)

Endpoint	Omilancor (880 mg QD)	Placebo	Δ (Omilancor - Placebo)
Clinical Remission (CDAI < 150)	25.0%	9.1%	15.9%
Clinical Response (CDAI decrease ≥ 100)	41.7%	9.1%	32.6%
PRO-2 Remission	41.7%	9.1%	32.6%
Fecal Calprotectin Normalization (< 250 µg/g)	33.3%	14.3%	19.0%

Data from a Phase 2, proof-of-concept, double-blind, parallel-group study in patients with moderate to severe Crohn's disease.[\[2\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Biomarker Modulation in Ulcerative Colitis Phase 2 Trial

Biomarker	Change with Omilancor Treatment	p-value
TNF-α expressing myeloid cells	Statistically significant decrease	0.037
IL-6 concentrations	55% lower	Not reported
TNF concentrations	44% lower	Not reported
IL-10 expression in remitters	Increased	0.036

Data from the Phase 2 clinical trial in ulcerative colitis.[\[13\]](#)

Experimental Protocols

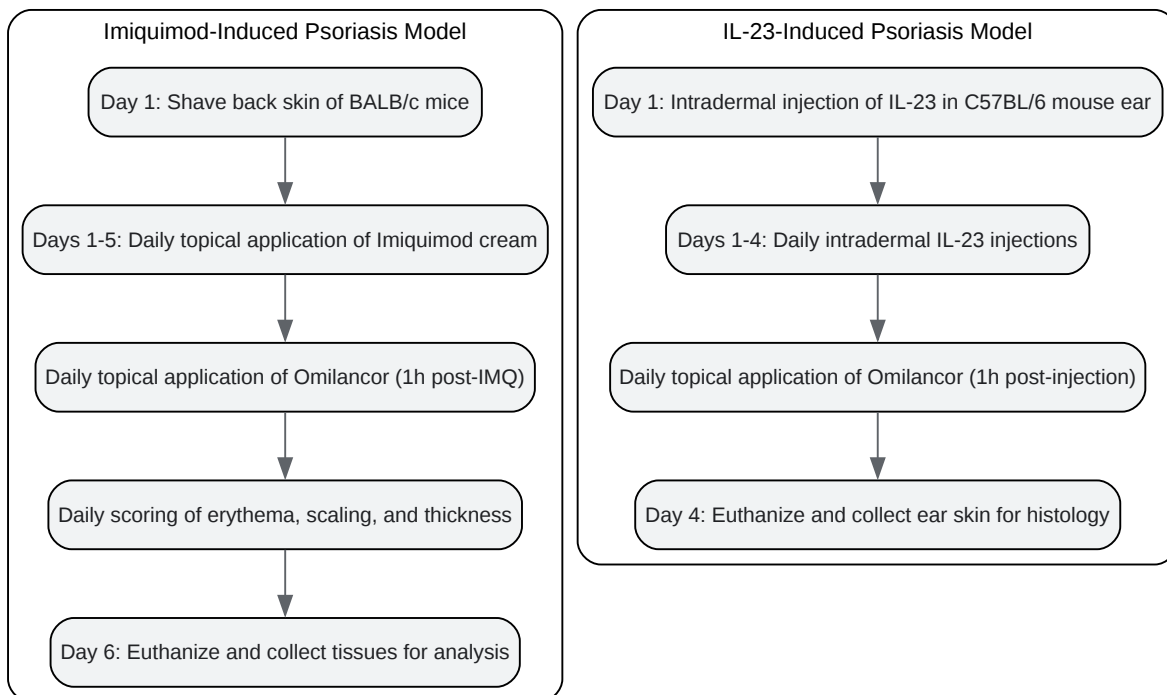
In Vivo Psoriasis Models

Imiquimod (IMQ)-Induced Psoriasis Model:

- BALB/c mice were treated daily with a topical application of 62.5 mg of imiquimod cream (5%) on the shaved back and right ear for 5 consecutive days.
- **Omilancor** (or vehicle control) was topically applied 1 hour after IMQ application.
- Disease severity was assessed daily using a scoring system for erythema, scaling, and thickness.
- On day 6, mice were euthanized, and skin, spleen, and lymph nodes were collected for histological and flow cytometric analysis.

IL-23-Induced Psoriasis Model:

- C57BL/6 mice received intradermal injections of 500 ng of recombinant murine IL-23 in the ear daily for 4 days.
- Topical **Omilancor** (or vehicle) was applied 1 hour post-injection.
- On day 4, mice were euthanized for histological analysis of the ear skin.



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Caption: Experimental Workflow for In Vivo Psoriasis Models.

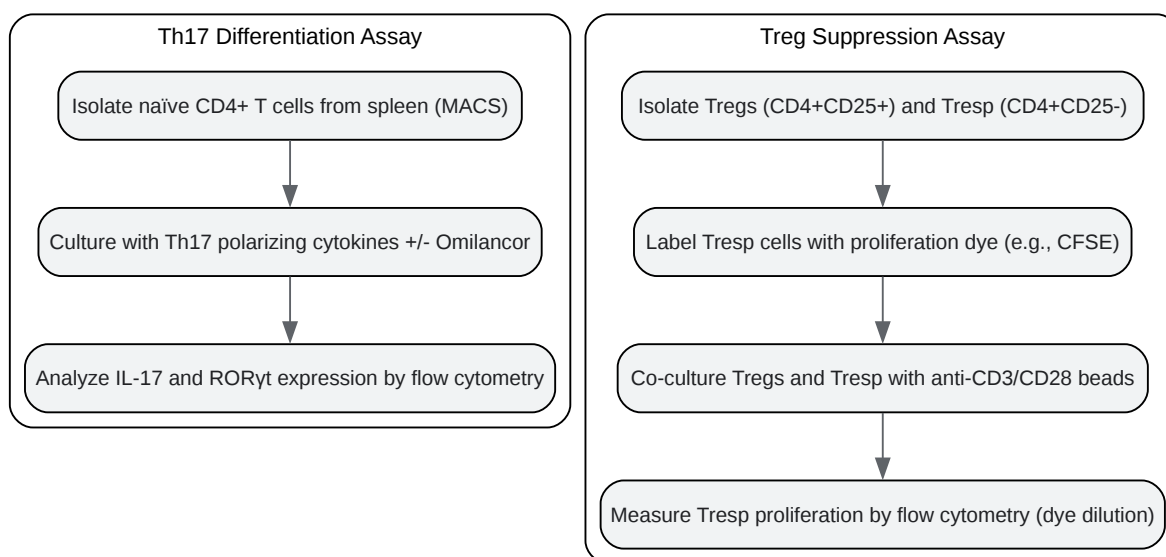
In Vitro T Cell Assays

CD4+ T Cell Differentiation:

- Naïve CD4+ T cells were isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
- Cells were cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, IL-6, TGF- β , anti-IL-4, and anti-IFN- γ) in the presence or absence of **Omilancor**.
- After 3-5 days, cells were analyzed for the expression of IL-17 and ROR γ t by flow cytometry.

Treg Suppression Assay:

- CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) were isolated from spleens.
- Tresp cells were labeled with a proliferation dye (e.g., CFSE).
- Tregs and Tresp cells were co-cultured at various ratios in the presence of anti-CD3/CD28 beads.
- After 72 hours, the proliferation of Tresp cells was measured by flow cytometry based on dye dilution.



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Caption: Experimental Workflow for In Vitro T Cell Assays.

Clinical Trial Protocol for Ulcerative Colitis

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study was conducted in adult patients with active ulcerative colitis.

Patient Population: Patients with a Mayo Clinic Score (MCS) of 4-10 and an endoscopic subscore of ≥ 2 were enrolled. A modified intent-to-treat (mITT) population was defined as patients with rectal bleeding > 0 , histological activity, and elevated fecal calprotectin at baseline.[1][7][8][9]

Treatment: Patients were randomized to receive **Omilancor** (440 mg or 880 mg once daily) or placebo for 12 weeks.

Endpoints:

- **Primary Endpoint:** Clinical remission at 12 weeks, defined as rectal bleeding = 0, stool frequency ≤ 1 , and endoscopic appearance ≤ 1 . [1][7][8][9]
- **Secondary Endpoints:** Histological remission (Geboes score < 3.1), endoscopic remission (Mayo endoscopic subscore < 2), and normalization of fecal calprotectin. [7][8]

Biomarker Analysis: Colonic biopsies were collected at baseline and at the end of treatment for analysis of immune cell populations and cytokine expression by immunohistochemistry and/or flow cytometry. Fecal calprotectin levels were measured from stool samples.

Conclusion

Omilancor represents a promising novel therapeutic for autoimmune diseases, with a unique mechanism of action centered on the activation of the LANCL2 pathway. The robust preclinical data and the statistically significant and clinically meaningful results from Phase 2 trials in ulcerative colitis and Crohn's disease provide a strong foundation for its continued development. By targeting the intersection of immunity and metabolism, **Omilancor** offers a targeted, gut-restricted approach that has the potential to address the unmet needs of patients with chronic inflammatory conditions.

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References

- 1. nimml.org [nimml.org]
- 2. nimml.org [nimml.org]
- 3. NImmune Biopharma Announces Positive Results of Omilancor in Ulcerative Colitis and Crohn's disease at the American College of Gastroenterology 2023 Annual Scientific Meeting [businesswire.com]
- 4. Efficacy and Safety of Omilancor in a Phase 2 Randomized, Double-blind, Placebo-controlled Trial of | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF OMILANCOR IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF OMILANCOR IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - ProQuest [proquest.com]
- 10. hcplive.com [hcplive.com]
- 11. Highlights in Crohn's Disease From the American College of Gastroenterology (ACG) 2023 Annual Scientific Meeting: Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NIMML Announces Positive Results of Omilancor Clinical Trials in Ulcerative Colitis and Crohn's Disease | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]
- 13. NImmune Biopharma Provides Update on Omilancor Clinical Development Programs in Ulcerative Colitis and Crohn's Disease - NImmune [nimmunebio.com]
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